N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminopyridine to form the intermediate amide.
Final Coupling: The intermediate amide is coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison:
- Structural Differences: While similar in having aromatic rings and amide groups, the presence of different substituents (e.g., methoxy, pyridinyl) and their positions on the rings contribute to variations in their chemical and biological properties.
- Unique Features: N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide is unique due to its specific combination of methoxyphenyl and pyridinyl groups, which may confer distinct binding affinities and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24) |
InChI Key |
JRVSFZKYQCETAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.